Boc-3-chloro-D-phenylalanine
Overview
Description
Boc-3-chloro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the third position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-chloro-D-phenylalanine typically involves the protection of the amino group of 3-chloro-D-phenylalanine with a tert-butoxycarbonyl group. The process begins with the reaction of 3-chloro-D-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by extraction and purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Boc-3-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group under mild conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted phenylalanine derivatives.
Deprotection Reactions: The major product is 3-chloro-D-phenylalanine.
Scientific Research Applications
Boc-3-chloro-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-3-chloro-D-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the formation of desired peptide bonds. The chlorine atom can also influence the reactivity and properties of the resulting peptides .
Comparison with Similar Compounds
- Boc-3-chloro-L-phenylalanine
- Boc-4-chloro-D-phenylalanine
- Boc-3-fluoro-D-phenylalanine
- Boc-3-bromo-D-phenylalanine
Comparison: Boc-3-chloro-D-phenylalanine is unique due to the specific position of the chlorine atom and the configuration of the amino acid. This configuration can influence the reactivity and properties of the compound compared to its analogs. For example, Boc-4-chloro-D-phenylalanine has the chlorine atom at the fourth position, which can lead to different steric and electronic effects .
Properties
IUPAC Name |
(2R)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427297 | |
Record name | Boc-3-chloro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-25-6 | |
Record name | Boc-3-chloro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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